

# Spectroscopic Data Analysis of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Amino-4-phenylthiazole hydrobromide monohydrate

**Cat. No.:** B1265574

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-phenylthiazole hydrobromide monohydrate** (CAS No. 52253-69-7), a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Compound Overview

**2-Amino-4-phenylthiazole hydrobromide monohydrate** is a salt of the parent compound, 2-amino-4-phenylthiazole. The presence of the hydrobromide salt and the water of hydration influences its spectroscopic characteristics.

Molecular Formula: C<sub>9</sub>H<sub>11</sub>BrN<sub>2</sub>OS[1][2]

Molecular Weight: 275.17 g/mol [1][2]

Melting Point: 180-183 °C[1][2]

## Spectroscopic Data

While complete experimental spectra for the hydrobromide monohydrate are not readily available in the public domain, the following tables summarize the expected and observed data based on the known spectra of the free base, 2-amino-4-phenylthiazole, and related derivatives. The data for the free base provides a foundational understanding, with anticipated variations due to protonation and hydration noted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment	Expected Changes for Hydrobromide Monohydrate
~7.8 - 7.9	d	2H	Aromatic protons (ortho to thiazole)	Potential downfield shift due to protonation of the thiazole ring.
~7.3 - 7.4	t	2H	Aromatic protons (meta to thiazole)	Minor shifts expected.
~7.2 - 7.3	t	1H	Aromatic proton (para to thiazole)	Minor shifts expected.
~7.1	s	1H	Thiazole C5-H	Significant downfield shift expected due to protonation of the adjacent nitrogen.
~7.0	br s	2H	-NH <sub>2</sub>	Broadening and downfield shift due to proton exchange and the formation of - NH <sub>3</sub> <sup>+</sup> .
~3.4	br s	2H	H <sub>2</sub> O	A broad singlet from the water of hydration would be present.

### <sup>13</sup>C NMR (Carbon NMR) Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment	Expected Changes for Hydrobromide Monohydrate
~168	C2 (Thiazole)	Downfield shift due to the attachment of the protonated amino group.
~150	C4 (Thiazole)	Minor shift.
~135	C-ipso (Phenyl)	Minor shift.
~129	C-meta (Phenyl)	Minor shift.
~128	C-para (Phenyl)	Minor shift.
~126	C-ortho (Phenyl)	Minor shift.
~103	C5 (Thiazole)	Upfield shift due to the influence of the adjacent protonated nitrogen.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Expected Changes for Hydrobromide Monohydrate
3400 - 3200	Strong, Broad	N-H stretching (amine)	Broadening and shifting to lower wavenumbers due to the formation of -NH <sub>3</sub> <sup>+</sup> and hydrogen bonding with water and bromide. A broad O-H stretch from the water of hydration will also appear in this region.
3150 - 3000	Medium	Aromatic C-H stretching	Minimal change expected.
~1630	Strong	N-H bending (amine)	Shift to lower wavenumbers upon protonation.
~1600, 1480, 1450	Medium-Strong	Aromatic C=C stretching	Minimal change expected.
~1540	Strong	C=N stretching (thiazole ring)	Shift to higher wavenumbers due to increased double bond character upon protonation.
Below 1000	Medium-Weak	C-H out-of-plane bending	Minimal change expected.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

m/z	Ion	Notes
177.05	[M+H] <sup>+</sup>	This would be the molecular ion peak for the free base (2-amino-4-phenylthiazole). In ESI-MS, this peak is expected to be prominent.
176.04	[M] <sup>+</sup>	The molecular ion of the free base.

Note: In a typical mass spectrum of the hydrobromide salt, the base peak would likely correspond to the protonated free base, as the hydrobromide and water would be lost during ionization.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### NMR Spectroscopy

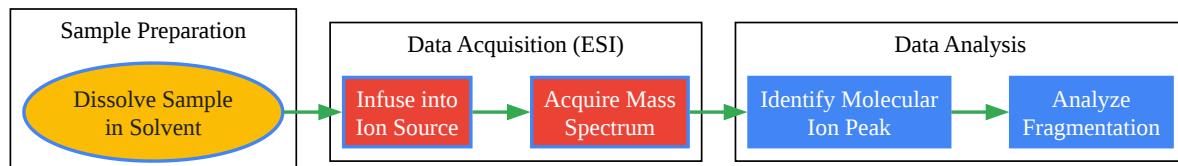
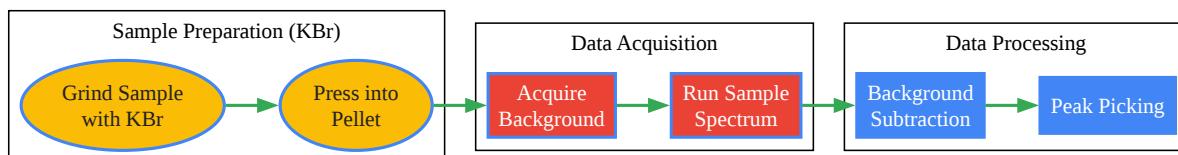
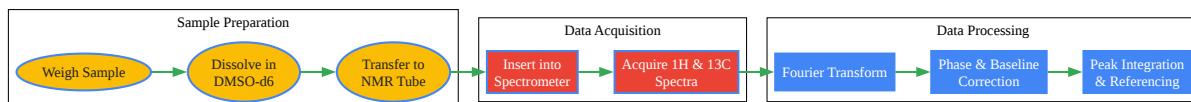
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Amino-4-phenylthiazole hydrobromide monohydrate**.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR.



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## References

- 1. 2-Amino-4-phenylthiazole hydrobromide monohydrate, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. [echemi.com](http://echemi.com) [echemi.com]
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